molecular formula C23H20O4 B14921855 2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate

2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate

Cat. No.: B14921855
M. Wt: 360.4 g/mol
InChI Key: XQSAWAPSDARTCA-UHFFFAOYSA-N
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Description

2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.413 g/mol . This compound is characterized by the presence of two methylbenzoyl groups attached to a phenyl ring, making it a unique ester derivative. It is often used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 2-methyl-3-hydroxyphenyl 4-methylbenzoate and 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of two methylbenzoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

[2-methyl-3-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C23H20O4/c1-15-7-11-18(12-8-15)22(24)26-20-5-4-6-21(17(20)3)27-23(25)19-13-9-16(2)10-14-19/h4-14H,1-3H3

InChI Key

XQSAWAPSDARTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C(=CC=C2)OC(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

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